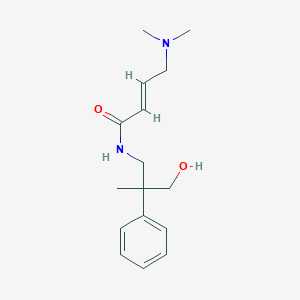
(E)-4-(Dimethylamino)-N-(3-hydroxy-2-methyl-2-phenylpropyl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(Dimethylamino)-N-(3-hydroxy-2-methyl-2-phenylpropyl)but-2-enamide, also known as DMHPB, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. DMHPB is a synthetic compound that belongs to the class of amides and is known to exhibit potent biological activity.
Mechanism of Action
The mechanism of action of (E)-4-(Dimethylamino)-N-(3-hydroxy-2-methyl-2-phenylpropyl)but-2-enamide is not fully understood, but it is thought to act through the inhibition of various cellular signaling pathways. (E)-4-(Dimethylamino)-N-(3-hydroxy-2-methyl-2-phenylpropyl)but-2-enamide has been shown to inhibit the activity of protein kinase C (PKC), which plays a critical role in cell proliferation and survival. Additionally, (E)-4-(Dimethylamino)-N-(3-hydroxy-2-methyl-2-phenylpropyl)but-2-enamide has been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K), which is a key regulator of cell growth and survival. By inhibiting these pathways, (E)-4-(Dimethylamino)-N-(3-hydroxy-2-methyl-2-phenylpropyl)but-2-enamide is thought to induce cell death in cancer cells and reduce inflammation in vitro.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-(3-hydroxy-2-methyl-2-phenylpropyl)but-2-enamide has been shown to exhibit potent biological activity in vitro, including antitumor, anti-inflammatory, and antifungal activity. In addition to its effects on cellular signaling pathways, (E)-4-(Dimethylamino)-N-(3-hydroxy-2-methyl-2-phenylpropyl)but-2-enamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be mediated by the activation of caspases, which are enzymes that play a critical role in the regulation of apoptosis. (E)-4-(Dimethylamino)-N-(3-hydroxy-2-methyl-2-phenylpropyl)but-2-enamide has also been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to the development of cancer and other diseases.
Advantages and Limitations for Lab Experiments
One advantage of (E)-4-(Dimethylamino)-N-(3-hydroxy-2-methyl-2-phenylpropyl)but-2-enamide is its potent biological activity, which makes it a useful tool for investigating the mechanisms of cancer cell death and inflammation. Additionally, (E)-4-(Dimethylamino)-N-(3-hydroxy-2-methyl-2-phenylpropyl)but-2-enamide is a synthetic compound, which means that it can be easily synthesized in large quantities and purified for use in experiments. However, one limitation of (E)-4-(Dimethylamino)-N-(3-hydroxy-2-methyl-2-phenylpropyl)but-2-enamide is its potential toxicity, as it has been shown to exhibit cytotoxic effects in normal cells at high concentrations. Therefore, careful dosing and toxicity studies are necessary when using (E)-4-(Dimethylamino)-N-(3-hydroxy-2-methyl-2-phenylpropyl)but-2-enamide in experiments.
Future Directions
There are several future directions for research on (E)-4-(Dimethylamino)-N-(3-hydroxy-2-methyl-2-phenylpropyl)but-2-enamide. One area of interest is the development of (E)-4-(Dimethylamino)-N-(3-hydroxy-2-methyl-2-phenylpropyl)but-2-enamide derivatives with improved potency and selectivity for cancer cells. Additionally, the use of (E)-4-(Dimethylamino)-N-(3-hydroxy-2-methyl-2-phenylpropyl)but-2-enamide in combination with other anticancer agents may enhance its therapeutic efficacy. Another area of interest is the investigation of the mechanism of action of (E)-4-(Dimethylamino)-N-(3-hydroxy-2-methyl-2-phenylpropyl)but-2-enamide, which may provide insights into the development of new cancer therapies. Finally, the development of novel drug delivery systems for (E)-4-(Dimethylamino)-N-(3-hydroxy-2-methyl-2-phenylpropyl)but-2-enamide may improve its bioavailability and reduce its potential toxicity.
Synthesis Methods
(E)-4-(Dimethylamino)-N-(3-hydroxy-2-methyl-2-phenylpropyl)but-2-enamide can be synthesized through the reaction of N-(3-hydroxy-2-methyl-2-phenylpropyl)but-2-enamide with dimethylamine in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, followed by reduction to form the final product. The purity of the synthesized compound can be confirmed through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
(E)-4-(Dimethylamino)-N-(3-hydroxy-2-methyl-2-phenylpropyl)but-2-enamide has been the subject of scientific research due to its potential therapeutic applications. It has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. (E)-4-(Dimethylamino)-N-(3-hydroxy-2-methyl-2-phenylpropyl)but-2-enamide has also been investigated for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro. Additionally, (E)-4-(Dimethylamino)-N-(3-hydroxy-2-methyl-2-phenylpropyl)but-2-enamide has been shown to exhibit potent antifungal activity against various fungal strains.
properties
IUPAC Name |
(E)-4-(dimethylamino)-N-(3-hydroxy-2-methyl-2-phenylpropyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(13-19,14-8-5-4-6-9-14)12-17-15(20)10-7-11-18(2)3/h4-10,19H,11-13H2,1-3H3,(H,17,20)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZABJKPYOZXRIE-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CCN(C)C)(CO)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/CN(C)C)(CO)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-(dimethylamino)-N-(3-hydroxy-2-methyl-2-phenylpropyl)but-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



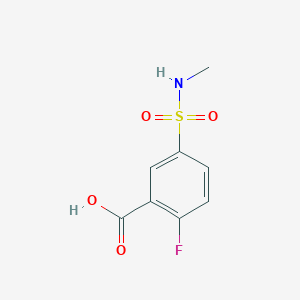
![3-[(2-Aminoacetyl)amino]benzamide;hydrochloride](/img/structure/B2471872.png)
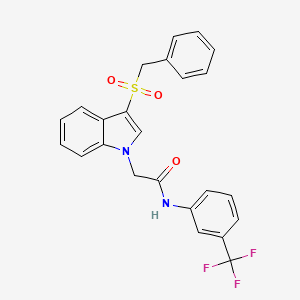
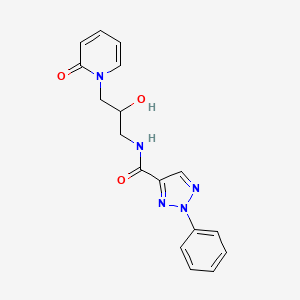
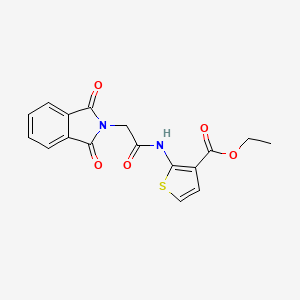
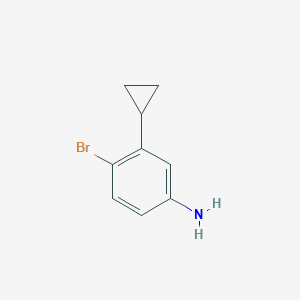
![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2471881.png)
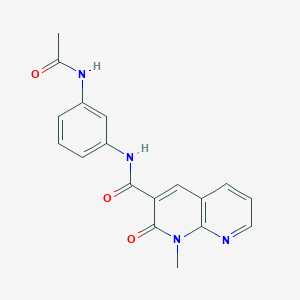
![8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2471883.png)
![5-chloro-2-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2471885.png)
![1'-(4-oxo-4H-chromene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2471887.png)
